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Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

Cat. No.: B185677 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Substituted 1H-indole-2-carbohydrazides are a class of heterocyclic compounds that serve as

crucial scaffolds in medicinal chemistry and drug discovery. These molecules and their

derivatives have demonstrated a wide range of biological activities, including anticancer, anti-

angiogenic, and antiplatelet properties. Their therapeutic potential often stems from their ability

to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2

(VEGFR-2) pathway, which is critical for tumor angiogenesis. This document provides detailed

protocols for the multi-step synthesis of substituted 1H-indole-2-carbohydrazides, starting

from 1H-indole-2-carboxylic acid.

General Synthetic Scheme
The synthesis of 1H-indole-2-carbohydrazides is typically achieved through a reliable two-

step sequence. The process begins with the esterification of a substituted or unsubstituted 1H-

indole-2-carboxylic acid to form an intermediate, typically an ethyl or methyl ester. This ester is

then converted to the final carbohydrazide product via hydrazinolysis. Further derivatization

can be performed by reacting the carbohydrazide with various aldehydes or ketones.

Experimental Workflow
The overall synthetic workflow is illustrated below. The process is modular, allowing for the

introduction of diversity at different stages to generate a library of substituted compounds.
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Caption: General workflow for the synthesis of 1H-indole-2-carbohydrazides and their

derivatives.

Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate
(Intermediate)
This protocol describes the conversion of 1H-indole-2-carboxylic acid to its ethyl ester. Two

common and effective methods are provided.

Method A: Thionyl Chloride Procedure[1]

Cool a solution of 1H-indole-2-carboxylic acid (e.g., 0.50 g, 3.1 mmol) in thionyl chloride

(SOCl₂) (19 mL) to 0°C in an ice bath.

Stir the mixture at 0°C for 1 hour.

Remove the excess SOCl₂ under reduced pressure using a rotary evaporator. This will yield

the crude acyl chloride as an oil.

To the resulting oil, add absolute ethanol (17 mL) at room temperature.

Stir the solution overnight.
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Collect the resulting precipitate by vacuum filtration to yield ethyl 1H-indole-2-carboxylate as

a solid.

The crude product can be recrystallized from methanol to obtain the pure compound.

Method B: Sulfuric Acid Catalyzed Esterification[2]

To a stirred solution of 1H-indole-2-carboxylic acid (e.g., 1.5 g, 9.31 mmol) in dry ethanol (25

mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL).

Reflux the reaction mixture for 1.5 to 12 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).[2]

After the reaction is complete, cool the mixture and add water (25 mL).

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic phases and wash with brine, followed by water. Dry the organic layer

over anhydrous Na₂SO₄.

Evaporate the solvent under vacuum to yield the product.

Method Key Reagents Typical Yield
Melting Point
(°C)

Reference

Method A
SOCl₂, Absolute

Ethanol
93% - [1]

Method B

Absolute

Ethanol, H₂SO₄

(catalyst)

High 126–127 [2]

Table 1. Comparison of methods for the synthesis of ethyl 1H-indole-2-carboxylate.

Step 2: Synthesis of 1H-indole-2-carbohydrazide
(Product)
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This protocol details the conversion of the ethyl ester intermediate to the desired

carbohydrazide.

Protocol: Hydrazinolysis[3][4]

Dissolve ethyl 1H-indole-2-carboxylate (e.g., 1.0 mmol) in absolute ethanol.

Add hydrazine monohydrate (NH₂NH₂·H₂O) in large excess (e.g., 10-15 equivalents).

Reflux the reaction mixture for 2 to 4 hours.[3][4] The reaction can be monitored by TLC until

the starting ester is consumed.

Upon completion, cool the reaction mixture. A precipitate of 1H-indole-2-carbohydrazide
will form.

Collect the solid product by vacuum filtration.

The collected precipitate can be further purified by recrystallization from 95% ethanol.

Step 3 (Optional): Synthesis of N'-Substituted 1H-indole-
2-carbohydrazide Derivatives
The parent carbohydrazide is a versatile intermediate for creating a diverse library of

compounds, typically through condensation with various aldehydes or ketones.

Protocol: Condensation Reaction[3]

Dissolve 1H-indole-2-carbohydrazide (1.0 mmol) in a suitable solvent such as ethanol (10

mL).

Add an equimolar amount of the desired substituted aromatic aldehyde or ketone.

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

Heat the reaction mixture under reflux with stirring for approximately 2-4 hours.

Monitor the reaction by TLC.
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After completion, cool the mixture. The product often precipitates from the solution.

Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol or

DMF/ethanol mixture) to obtain the pure N'-substituted derivative.[5]

Compound/Substit
uent

Yield (%) Melting Point (°C) Reference

1H-Indole-2-

carbohydrazide

(Parent)

90% 247–248 [4]

N'-(2-

Fluorobenzylidene)-
98% 186–188 [3]

N'-(3-

Fluorobenzylidene)-
88% 171–173 [3]

N'-(3-

Hydroxybenzylidene)-
89% 278–281 [3]

N'-((1H-Indol-3-

yl)methylene)-
82% 277–278 [4]

N-(4-Chlorobenzyl)- 56% 233 [6]

N-(4-Bromobenzyl)- 25% 238 [6]

N-Benzyl- 35% 237 [6]

N-(4-Chlorobenzyl)-5-

methoxy-
86% 225 [6]

Table 2. Yields and melting points for the parent 1H-indole-2-carbohydrazide and various

substituted derivatives.
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Derivatives of 1H-indole-2-carbohydrazide have been identified as potent inhibitors of

angiogenesis, a critical process in tumor growth and metastasis.[7] A key molecular target is

the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a

central role in promoting the formation of new blood vessels.[8][9] Small molecule inhibitors,

such as certain indole-2-carbohydrazide derivatives, can bind to the ATP-binding site of the

VEGFR-2 kinase domain, blocking its autophosphorylation and the activation of downstream

signaling cascades.[8][10] This inhibition ultimately disrupts tumor angiogenesis, proliferation,

and survival.
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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole

derivatives.
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Conclusion
The synthetic protocols outlined in this document provide a robust and versatile framework for

the preparation of substituted 1H-indole-2-carbohydrazides. By following these detailed

steps, researchers can efficiently synthesize a library of compounds for evaluation in drug

discovery programs, particularly for developing novel anticancer and anti-angiogenic agents

that target critical signaling pathways like VEGFR-2. The straightforward nature of the

esterification and hydrazinolysis reactions makes this scaffold highly accessible for further

chemical exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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